molecular formula C14H14ClNO3 B5136886 1-(3-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

Cat. No. B5136886
M. Wt: 279.72 g/mol
InChI Key: KGZKDDDNHRZECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as 3-CTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrolidinediones and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-CTP is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and ion channels in the brain, which are involved in the regulation of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
Studies have shown that 3-CTP has both biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. Additionally, 3-CTP has been shown to increase the levels of certain neurotransmitters, such as dopamine and GABA, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-CTP in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the major limitations of using 3-CTP is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research include investigating its potential applications in the treatment of neurodegenerative diseases and developing more effective and selective derivatives of the compound.

Synthesis Methods

The synthesis of 3-CTP involves the reaction between 3-chlorophenyl acetic acid and tetrahydrofuran-2,5-dione in the presence of a base catalyst. The reaction yields 3-CTP as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-CTP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, 3-CTP has been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-9-3-1-4-10(7-9)16-13(17)8-11(14(16)18)12-5-2-6-19-12/h1,3-4,7,11-12H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKDDDNHRZECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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